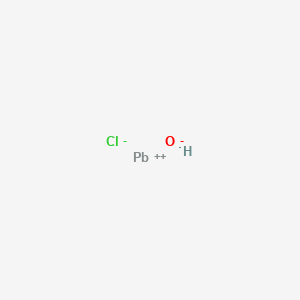

Lead chloride hydroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lead chloride hydroxide is a compound that involves lead (II) ions. It is associated with the formation of some insoluble lead (II) compounds from aqueous lead (II) ions . The usual source of lead (II) ions in solution is lead (II) nitrate solution .

Synthesis Analysis

Lead (II) chloride can be synthesized as a white precipitate by adding a solution containing chloride ions to lead (II) nitrate solution . This can be achieved by using substances like sodium chloride solution to provide the chloride ions, but it is usually easier just to add some dilute hydrochloric acid .

Molecular Structure Analysis

The molecular structure of lead chloride hydroxide involves lead (II) ions. When a small amount of sodium hydroxide solution is added to colorless lead (II) nitrate solution, a white precipitate of lead (II) hydroxide is produced .

Chemical Reactions Analysis

The chemical reaction of lead chloride hydroxide involves the reaction of lead (II) ions with chloride ions to form lead (II) chloride. The chemical equation for this reaction is: Pb2+(aq) + 2Cl−(aq) → PbCl2(s) .

Physical And Chemical Properties Analysis

Lead chloride hydroxide forms fine, colorless, orthorhombic, tabular crystals. It has a pearly to adamantine luster and leaves a white streak .

Wissenschaftliche Forschungsanwendungen

Electron Microscopy : Lead salts like Lead chloride hydroxide are used as stains to enhance the electron-scattering properties of biological materials in electron microscopy. This staining provides high-intensity results in sections of various embedded materials, enhancing the visibility of cellular and extracellular structures (Reynolds, 1963).

Environmental Research : Studies have investigated the pulmonary retention of lead using lead chloride and lead hydroxide, simulating atmospheric lead found in urban air. These studies are crucial for understanding lead absorption from the lungs in humans (Morrow et al., 1980).

Nanotechnology : Research has focused on synthesizing lead hydroxide nanowires by chemical reactions, revealing that the presence of chloride ions in precursor solutions influences the morphology of these nanowires. This is significant for the development of nanomaterials with specific properties (Cheng et al., 2010).

Electrochemistry : Studies on the electrochemical behavior of lead electrodes in HCl and NaCl aqueous electrolytes have been conducted. These studies are vital for understanding the formation of PbCl2 and Pb(OH)Cl on the electrode surface, which has implications for various industrial processes (Barradas et al., 1975).

Environmental Remediation : Lead chloride hydroxide has been used in the remediation of lead- and cadmium-contaminated paddy soil, demonstrating the effectiveness of certain electrolytes in removing heavy metals from soil (Zhang et al., 2018).

Thermal Studies : The thermal decomposition of lead(II) hydroxide chloride has been analyzed to understand its reaction kinetics, which is important in various industrial and environmental applications (Ball & Casson, 1976).

Analytical Chemistry : Lead chloride hydroxide has been studied in contexts like potentiometric analysis and understanding the reaction kinetics with other substances. These studies contribute to more accurate and efficient detection and analysis of lead in various mediums (Golcs et al., 2018).

Historical Analysis : Interestingly, lead-based compounds like Lead chloride hydroxide were used in ancient Egyptian makeup. Studies have analyzed these compounds to understand their biomedical properties and historical significance (Tapsoba et al., 2010).

Wirkmechanismus

The mechanism of action of lead chloride hydroxide involves the reaction of lead (II) ions with chloride ions to form lead (II) chloride. If concentrated hydrochloric acid is added to excess, the lead (II) chloride precipitate will dissolve again, forming complex ions like PbCl 42-, which are soluble in water .

Safety and Hazards

Lead chloride hydroxide is harmful if swallowed or inhaled. It is suspected of causing cancer and may damage fertility or the unborn child. It causes damage to organs (Central nervous system, Kidney, Blood) through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

lead(2+);chloride;hydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H2O.Pb/h1H;1H2;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMMPPVVMLRYIL-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Cl-].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHOPb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801080847 |

Source

|

| Record name | Lead chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801080847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15887-88-4 |

Source

|

| Record name | Lead chloride hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015887884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801080847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(12S,13R,18R)-3,16,20-trimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraen-17-yl]methanol](/img/structure/B579366.png)

![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)

![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)